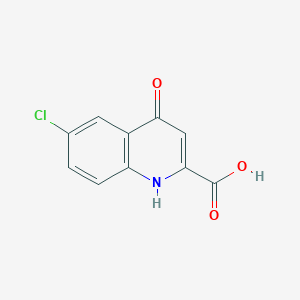

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

描述

6-氯代犬尿氨酸是一种喹啉单羧酸,其结构特征是在位置6处有一个氯原子,在位置4处有一个羟基。 它是一种强效的N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,专门靶向受体的甘氨酸位点 。 由于其潜在的治疗应用,特别是其在神经保护和抗抑郁作用方面的应用,该化合物引起了广泛的关注 .

准备方法

6-氯代犬尿氨酸的合成通常涉及几个步骤:

环化反应: 以低成本的DL-苹果酸为起点,进行环化反应以形成前体化合物。

氨化反应: 前体经历氨化反应,生成6-羟基烟酸。

化学反应分析

6-氯代犬尿氨酸经历了几种类型的化学反应:

氧化: 它可以被氧化成各种喹啉酸衍生物。

还原: 还原反应可以改变喹啉环的结构。

取代: 在适当的条件下,位置6的氯原子可以被其他官能团取代。

这些反应中常用的试剂包括次氯酸等氧化剂和硼氢化钠等还原剂 。 这些反应形成的主要产物通常是具有修饰官能团的其他喹啉酸衍生物 .

科学研究应用

6-氯代犬尿氨酸具有广泛的科学研究应用:

神经保护: 它通过拮抗NMDA受体起神经保护剂的作用,防止由兴奋毒性引起的神经退行性变.

抗抑郁作用: 已证明它通过调节参与TrkB-ERK/Akt信号通路的海马微小RNA表达而产生快速抗抑郁样作用.

谷氨酸再摄取抑制: 它抑制谷氨酸再摄取到突触囊泡中,从而调节突触传递.

作用机制

6-氯代犬尿氨酸主要通过在甘氨酸位点拮抗NMDA受体来发挥其作用。 这种抑制阻止兴奋性神经递质谷氨酸与受体结合,从而降低神经元兴奋性并防止兴奋毒性 。 此外,它还调节海马中特定微小RNA的表达,这些微小RNA参与动物模型中观察到的抗抑郁作用 .

相似化合物的比较

生物活性

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a notable compound in medicinal chemistry, primarily recognized for its diverse biological activities, including antimicrobial and potential anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 223.61 g/mol. Its structure features a fused quinoline system with a chloro substituent at the 6-position and a carboxylic acid group at the 2-position, which are critical for its biological reactivity and pharmacological effects.

Inhibition of Bacterial Enzymes :

this compound primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. By disrupting these processes, the compound leads to cell death in susceptible bacteria.

Cellular Effects :

The compound induces significant cellular responses in bacteria, including the SOS response, which activates genes involved in DNA repair and cell cycle regulation. This effect highlights its role in modulating bacterial stress responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. Its efficacy is particularly noted against Gram-negative bacteria due to its ability to penetrate bacterial membranes effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, was found to inhibit HIV-1 replication in human primary cells with an EC50 of approximately 1.5 µM . This suggests that derivatives of the quinoline family may have broader antiviral applications.

Case Studies and Research Findings

A significant study highlighted the synthesis of various derivatives of this compound, exploring their biological activities through structure-activity relationship (SAR) analysis. Modifications at different positions on the quinoline ring led to enhanced antimicrobial potency and selectivity against specific pathogens .

Example Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound using various amines and evaluated their biological activities against a panel of bacterial strains. The results indicated that certain substitutions significantly improved antimicrobial effectiveness:

| Derivative | Activity | MIC (µg/mL) |

|---|---|---|

| 3-Amino derivative | Enhanced activity | 0.25 |

| 5-Methyl derivative | Moderate activity | 0.75 |

| Non-substituted parent compound | Baseline activity | 1.0 |

属性

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYBXRWVNVMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906582 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-72-8 | |

| Record name | 10174-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。